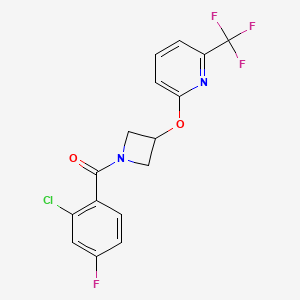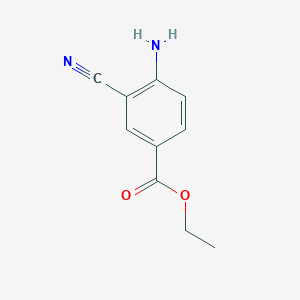
(2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11ClF4N2O2 and its molecular weight is 374.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Disorder Analysis
- Swamy et al. (2013) investigated structures related to (2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone. They highlighted the extensive disorder in these structures, impacting the quality of their structural descriptions. Such disorder can challenge automatic isomorphism detection in data-mining processes, critical in drug development and materials science (Swamy et al., 2013).
Selective Receptor Agonist Potential
- Vacher et al. (1999) explored derivatives of pyridinemethylamine, which bear similarity to the compound . They found that fluorine atom incorporation enhances 5-HT1A agonist activity. This indicates potential applications in neurological disorders or as a tool in neuroscience research (Vacher et al., 1999).
P2X7 Antagonist for Mood Disorders
- Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize novel compounds, including those structurally related to this compound, as P2X7 antagonists. This shows its potential application in mood disorder treatments (Chrovian et al., 2018).
Crystal and Molecular Structure Analysis
- Lakshminarayana et al. (2009) conducted a detailed X-ray diffraction study of a compound closely related to the one , providing crucial insights into its molecular and crystal structure. Such studies are fundamental in drug design and materials science (Lakshminarayana et al., 2009).
Pharmacological Applications
- Burton et al. (2012) examined a compound similar to this compound for its pharmacological applications. They focused on developing a suitable formulation for early toxicology and clinical studies, highlighting the importance of such compounds in drug development processes (Burton et al., 2012).
Analgesic Potential
- Deseure et al. (2002) investigated the analgesic potential of 5-HT(1A) receptor agonists structurally similar to the compound . This research contributes to understanding how such compounds can be used to treat neuropathic pain (Deseure et al., 2002).
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF4N2O2/c17-12-6-9(18)4-5-11(12)15(24)23-7-10(8-23)25-14-3-1-2-13(22-14)16(19,20)21/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXKSMDOAUQJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431702.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)
![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)

![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2431714.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)

